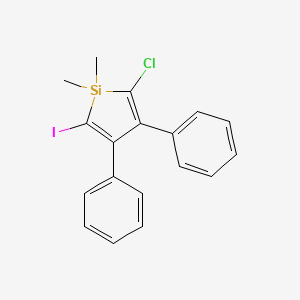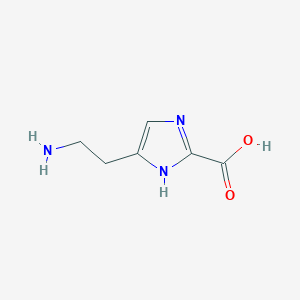![molecular formula C13H14O4 B12537795 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-19-4](/img/structure/B12537795.png)
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two prop-2-en-1-yloxy groups attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its ability to form covalent bonds with biological targets through its prop-2-en-1-yl groups. When exposed to UV light, the compound can undergo photochemical reactions, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This property makes it useful as a biochemical probe for studying molecular interactions and pathways .
類似化合物との比較
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
2,4-Bis-(triazol-1-yl)benzoic acid: Contains triazol-1-yl groups instead of prop-2-en-1-yloxy groups.
Uniqueness
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its ability to form covalent bonds under UV light, making it a valuable tool for biochemical research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.
特性
CAS番号 |
664334-19-4 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
2,4-bis(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15) |
InChIキー |
JBTUINMLDNYBOV-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)


